(S)-methyl 2-oxoimidazolidine-4-carboxylate
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Overview
Description
(S)-methyl 2-oxoimidazolidine-4-carboxylate is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of catalytic processes are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-oxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyimidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
Scientific Research Applications
(S)-methyl 2-oxoimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-methyl 2-oxoimidazolidine-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the imidazolidine ring and their interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, similar to imidazolidine but with different chemical properties.
Oxazolidine: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical and pharmaceutical applications.
Thiazolidine: A five-membered ring containing one sulfur and one nitrogen atom, known for its biological activities.
Uniqueness
(S)-methyl 2-oxoimidazolidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
methyl (4S)-2-oxoimidazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARMGVFGYGGSF-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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